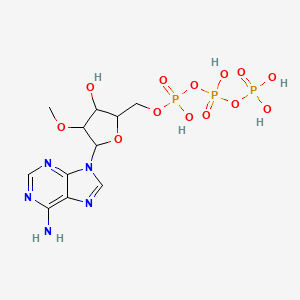

Adenosine 5'-(tetrahydrogen triphosphate), 2'-O-Methyl-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

腺苷 5'-(四氢三磷酸), 2'-O-甲基- 是一种在多种生化过程中发挥重要作用的核苷酸衍生物。它在结构上与腺苷三磷酸 (ATP) 类似,ATP 是一种众所周知的细胞能量载体,但它在核糖的 2'-羟基上连接了一个甲基。这种修饰可能会影响其生化特性和相互作用。

准备方法

合成路线和反应条件

腺苷 5'-(四氢三磷酸), 2'-O-甲基- 的合成通常涉及对腺苷三磷酸进行甲基化。一种常见的办法是使用碘甲烷,并在氢化钠或碳酸钾等碱的存在下进行反应。该反应在低温下于非质子溶剂(如二甲基甲酰胺或二甲基亚砜)中进行,以防止核苷酸分解。

工业生产方法

该化合物的工业生产可能涉及酶法,其中特定的甲基转移酶催化腺苷三磷酸的甲基化。与化学合成相比,这种方法可以提供更高的特异性和产率。通过控制酶浓度、反应时间和温度等参数,该工艺可优化大规模生产。

化学反应分析

反应类型

腺苷 5'-(四氢三磷酸), 2'-O-甲基- 可以进行多种化学反应,包括:

氧化: 该化合物可被过氧化氢或高锰酸钾等氧化剂氧化,导致形成氧化核苷酸。

还原: 还原反应可使用硼氢化钠等还原剂进行。

取代: 亲核取代反应可在磷酸基团上发生,其中氢氧化物离子或胺类等亲核试剂取代磷酸基团。

常用试剂和条件

氧化: 过氧化氢、高锰酸钾;通常在室温下于水溶液中进行。

还原: 硼氢化钠;反应通常在水溶液或醇溶液中进行。

取代: 氢氧化物离子、胺类;反应在碱性条件下进行,通常在水溶液或混合溶剂体系中进行。

主要产物

氧化: 磷酸基团发生改变的氧化核苷酸。

还原: 磷酸基团发生修饰的核苷酸的还原形式。

取代: 在磷酸基团上具有不同取代基的核苷酸衍生物。

科学研究应用

腺苷 5'-(四氢三磷酸), 2'-O-甲基- 在科学研究中具有广泛的应用:

化学: 用作酶促反应中的底物,以研究甲基化过程和酶动力学。

生物学: 研究其在细胞信号通路和能量代谢中的作用。

医学: 探索其潜在的治疗应用,包括作为代谢途径的调节剂以及在药物开发中的应用。

工业: 用于生产基于核苷酸的产品,以及作为生物技术中的研究工具。

作用机制

腺苷 5'-(四氢三磷酸), 2'-O-甲基- 的作用机制涉及其与各种分子靶标(包括酶和受体)的相互作用。2'-位的甲基可以影响其结合亲和力和特异性。它可以在酶促反应中充当底物或抑制剂,影响能量代谢和信号转导等途径。

相似化合物的比较

类似化合物

腺苷三磷酸: 没有 2'-O-甲基修饰的母体化合物。

腺苷二磷酸: 具有两个磷酸基团的类似核苷酸。

腺苷单磷酸: 具有单个磷酸基团的核苷酸。

独特性

腺苷 5'-(四氢三磷酸) 的 2'-O-甲基修饰赋予其独特的生化特性,例如改变的结合亲和力和对某些酶降解途径的抗性。这使得它成为研究和潜在治疗应用中的宝贵工具。

生物活性

Adenosine 5'-(tetrahydrogen triphosphate), 2'-O-methyl- (commonly referred to as ATP) is a crucial molecule in cellular metabolism and signaling. This article explores its biological activity, mechanisms of action, and implications in various physiological processes, supported by data tables and relevant case studies.

Overview of Adenosine Triphosphate (ATP)

ATP is a nucleotide that plays a central role in energy transfer within cells. It serves as the primary energy currency of the cell, facilitating various biochemical reactions necessary for life. ATP is composed of adenine, ribose, and three phosphate groups. The hydrolysis of ATP releases energy, which is harnessed for cellular functions such as muscle contraction, nerve impulse propagation, and biosynthesis.

Biological Functions

1. Energy Metabolism

ATP is critical for metabolic processes, providing energy for:

- Muscle Contraction : ATP binds to myosin, allowing muscle fibers to contract.

- Biosynthesis : ATP provides energy for the synthesis of macromolecules like proteins and nucleic acids.

- Active Transport : ATP powers pumps that transport ions and molecules across cell membranes.

2. Signaling Molecule

ATP also functions as a signaling molecule in various physiological processes:

- Purinergic Signaling : ATP interacts with purinergic receptors (P2X and P2Y), influencing immune responses and neurotransmission.

- Inflammation and Immune Response : ATP modulates the activity of immune cells, enhancing or inhibiting inflammatory responses depending on its concentration and the context of its release .

ATP exerts its effects through specific receptors:

- P2X Receptors : Ionotropic receptors that mediate fast synaptic transmission.

- P2Y Receptors : Metabotropic receptors that activate intracellular signaling pathways.

The balance between ATP and its metabolite adenosine is crucial for maintaining homeostasis in immune responses. High levels of ATP can promote pro-inflammatory responses, while adenosine generally has anti-inflammatory effects .

Study 1: Effects on Immune Cells

A study investigated the role of ATP in modulating cytokine production in stimulated whole blood samples. Results indicated that ATP significantly inhibited TNF-α production while increasing IL-10 levels, demonstrating its immunoregulatory properties .

| Concentration (µM) | TNF-α Production (%) | IL-10 Production (%) |

|---|---|---|

| 100 | 32 ± 8 | 48 ± 5 |

| 300 | 65 ± 4 | 62 ± 7 |

Study 2: Respiratory Effects

Another research focused on the effects of aerosolized ATP in patients with chronic obstructive pulmonary disease (COPD). The study found that nebulized ATP induced bronchoconstriction and cough sensitivity, highlighting its role as a respiratory irritant mediated through P2X receptors .

Comparative Analysis with Analogues

Recent studies have explored modified analogues of ATP, such as α-thio-β,γ-methylene-ATP, which exhibit enhanced stability and receptor interaction. These analogues could potentially offer therapeutic benefits in wound healing and tissue regeneration due to their prolonged action on purinergic receptors .

| Compound | Stability | Receptor Interaction | Potential Applications |

|---|---|---|---|

| Adenosine 5'-(tetrahydrogen triphosphate) | Moderate | P2X/P2Y | Energy metabolism |

| α-thio-β,γ-methylene-ATP | High | P2X | Wound healing |

属性

IUPAC Name |

[[5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O13P3/c1-25-8-7(17)5(2-26-31(21,22)29-32(23,24)28-30(18,19)20)27-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARVGPYQJRLYFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5O13P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。